1,4-Bis(2-cyanostyryl)benzene
Overview
Description
1,4-Bis(2-cyanostyryl)benzene is an organic compound with the chemical formula C24H16N2. It is characterized by its two cyanostyryl groups attached to a central benzene ring. This yellow crystalline solid exhibits strong fluorescence properties, making it useful in the development of optoelectronic devices such as organic light-emitting diodes and organic field-effect transistors . Additionally, it has been studied for its potential as a photosensitizer in dye-sensitized solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-cyanostyryl)benzene can be synthesized through a multi-step process involving the reaction of terephthalaldehyde with (4-cyanobenzyl)phosphonic acid diethyl ester. The reaction is typically carried out in the presence of sodium methoxide in methanol and N,N-dimethylformamide at 35°C for 3 hours . The resulting product is then purified through recrystallization to achieve high purity.
Industrial Production Methods
In industrial settings, the synthesis involves charging triethyl phosphite and p-xylene into a closed reactor, heating to 140°C, and adding o-cyanobenzyl chloride. The reaction mixture is then cooled, dissolved in N,N-dimethylformamide, and further reacted with terephthalaldehyde and sodium methoxide . The final product is obtained through centrifugation and drying, with a yield of approximately 92% and purity of 98% .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-cyanostyryl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in substitution reactions, particularly at the cyanostyryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under mild conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms amines from the nitrile groups.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(2-cyanostyryl)benzene has a wide range of applications in scientific research:
Optoelectronics: Used in organic light-emitting diodes and organic field-effect transistors due to its strong fluorescence properties.
Solar Cells: Studied as a photosensitizer in dye-sensitized solar cells.
Fluorescence Probes: Utilized in the development of fluorescence probes for biological imaging.
Materials Science: Employed in the creation of new materials with enhanced optical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-cyanostyryl)benzene primarily involves its fluorescence propertiesThis property is exploited in optoelectronic devices and fluorescence probes . The molecular targets include the electronic states of the compound, which are excited by light absorption and subsequently return to the ground state by emitting light.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-cyanostyryl)benzene
- 2,2’-[1,4-Phenylenedi(E)-2,1-ethenediyl]dibenzonitrile
- 4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]bisbenzonitrile
Uniqueness
1,4-Bis(2-cyanostyryl)benzene is unique due to its strong fluorescence properties and its ability to act as a photosensitizer in dye-sensitized solar cells . Its molecular structure allows for efficient light absorption and emission, making it highly valuable in optoelectronic applications .
Properties
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABXJPJIHMBBP-WXUKJITCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1 | |
Record name | Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Phenylenedivinylene)bisbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (p-phenylenedivinylene)bisbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Bis(2-cyanostyryl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM82M8GCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.